Core Scaffold Saturation State: Tetrahydropyrazolo[1,5-a]pyridine vs. Aromatic Pyrazolo[1,5-a]pyridine
The target compound (CAS 1553175-83-9) features a fully saturated tetrahydropyridine ring, whereas the aromatic analog pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 55899-41-7) possesses a planar, aromatic bicyclic system . This saturation difference is critical for molecular design: the tetrahydropyridine ring introduces an additional chiral center (asymmetric atom count = 1) and increases the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved clinical success rates due to enhanced three-dimensionality and reduced aromatic ring count [1].
| Evidence Dimension | Molecular Saturation (Fsp3) |
|---|---|
| Target Compound Data | Fsp3 = 0.5 (1 asymmetric atom) [1] |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridine-4-carboxylic acid (CAS 55899-41-7): Fsp3 = 0.0 (0 asymmetric atoms, fully aromatic) |
| Quantified Difference | Fsp3 increased from 0.0 to 0.5; adds 1 chiral center |
| Conditions | Calculated from molecular structure (PubChem/Fluorochem) |
Why This Matters
Higher Fsp3 values are associated with improved drug-likeness and reduced promiscuity, making the saturated analog more suitable for lead optimization programs targeting challenging binding pockets.
- [1] PubChem. 4H,5H,6H,7H-Pyrazolo[1,5-a]pyridine (CAS 19078-57-0). PubChem CID 13785278. Rotatable Bond Count: 0; Hydrogen Bond Donor Count: 0. View Source
